Dimethylaminocarboxymethyl POC Tenofovir (Mixture of Diastereomers)

Description

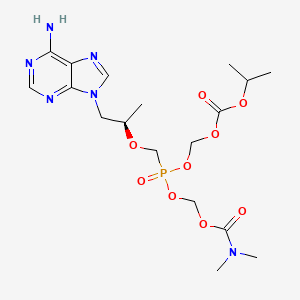

Dimethylaminocarboxymethyl POC Tenofovir (Mixture of Diastereomers) is a prodrug derivative of tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI) used in antiviral therapies for HIV and hepatitis B. The compound features a dimethylaminocarboxymethyl group linked via a phosphonooxymethyl (POC) bridge to tenofovir, designed to enhance oral bioavailability and intracellular delivery of the active metabolite, tenofovir diphosphate. Its diastereomeric mixture arises from stereochemical variations at the phosphorus center, which can influence pharmacokinetic and metabolic properties .

Properties

Molecular Formula |

C18H29N6O9P |

|---|---|

Molecular Weight |

504.4 g/mol |

IUPAC Name |

[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(dimethylcarbamoyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate |

InChI |

InChI=1S/C18H29N6O9P/c1-12(2)33-18(26)29-10-32-34(27,31-9-28-17(25)23(4)5)11-30-13(3)6-24-8-22-14-15(19)20-7-21-16(14)24/h7-8,12-13H,6,9-11H2,1-5H3,(H2,19,20,21)/t13-,34?/m1/s1 |

InChI Key |

JRHZRYZACVNIRJ-BCTWOLBCSA-N |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)N(C)C)OCOC(=O)OC(C)C |

Canonical SMILES |

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethylaminocarboxymethyl POC Tenofovir involves multiple steps, starting with the base molecule of tenofovir. The process typically includes the introduction of a dimethylaminocarboxymethyl group to the tenofovir structure. This can be achieved through various organic synthesis techniques, such as nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale chemical reactions, purification processes, and quality control measures to ensure the final product meets the required specifications. The synthesis would likely be carried out in specialized chemical reactors under controlled conditions to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Dimethylaminocarboxymethyl POC Tenofovir can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation reactions might produce carboxylic acids, while reduction reactions could yield alcohols.

Scientific Research Applications

Dimethylaminocarboxymethyl POC Tenofovir has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is utilized in studies related to viral infections, particularly those involving retroviruses.

Industry: The compound can be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which Dimethylaminocarboxymethyl POC Tenofovir exerts its effects involves its interaction with viral enzymes. The compound inhibits the activity of viral reverse transcriptase, an enzyme crucial for the replication of retroviruses. By binding to the active site of the enzyme, it prevents the virus from replicating its genetic material, thereby inhibiting its spread.

Molecular Targets and Pathways:

Molecular Targets: Reverse transcriptase enzyme in retroviruses.

Pathways: Inhibition of viral replication pathways.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Efficacy: Preclinical studies suggest dimethylaminocarboxymethyl POC Tenofovir has comparable antiviral activity to TDF but with reduced cytotoxicity in renal cells .

- Analytical Challenges : POC derivatives require specialized LC-MS/MS assays for quantification due to low urinary TFV cutoffs (<10 ng/mL) .

- Unresolved Questions: The impact of dimethyl vs. diethyl substitution on intracellular tenofovir diphosphate levels remains unstudied.

Biological Activity

Dimethylaminocarboxymethyl POC Tenofovir (Mixture of Diastereomers) is a derivative of Tenofovir, an acyclic nucleotide analog known for its antiviral properties against human immunodeficiency virus (HIV) and hepatitis B virus (HBV). This article delves into the biological activity of this compound, focusing on its mechanism of action, efficacy, and metabolic pathways.

Overview of Tenofovir and Its Derivatives

Tenofovir is primarily used in the treatment of HIV and chronic hepatitis B. Its prodrug forms, such as Tenofovir disoproxil fumarate (DF), enhance its bioavailability and therapeutic efficacy. The compound acts by inhibiting viral replication through competitive inhibition of viral polymerases.

The primary mechanism by which Dimethylaminocarboxymethyl POC Tenofovir exerts its antiviral effects is through the conversion to its active form, Tenofovir diphosphate (TFV-DP). This active metabolite competes with natural nucleotides for binding to the viral polymerase, effectively halting viral replication.

- Inhibition Profile : TFV-DP demonstrates a competitive inhibition with a value of 0.18 μM against HBV polymerase, indicating a potent inhibitory effect relative to natural substrates like dATP .

- Half-Life : The intracellular half-life of TFV-DP has been measured at approximately 95 hours in hepatic cells, allowing for sustained antiviral activity post-administration .

In Vitro Studies

In vitro studies have shown that Dimethylaminocarboxymethyl POC Tenofovir exhibits significant antiviral activity against HBV:

- 50% Effective Concentration (EC50) : The compound has an EC50 value of 1.1 μM in cell-based assays against HBV, showcasing its effectiveness at low concentrations .

- Resistance Profile : Research indicates that certain mutations in HBV polymerase can affect susceptibility to tenofovir. For instance, the rtN236T mutation results in a three- to fourfold reduction in susceptibility; however, other mutations do not confer resistance .

Tables Summarizing Key Data

| Parameter | Value |

|---|---|

| Active Metabolite | TFV-DP |

| K_i Against HBV Polymerase | 0.18 μM |

| EC50 Against HBV | 1.1 μM |

| Half-Life in Hepatic Cells | 95 hours |

Case Studies and Clinical Relevance

Several studies have evaluated the clinical efficacy of tenofovir derivatives:

- A randomized controlled trial compared the efficacy of tenofovir with lamivudine in patients with chronic hepatitis B. Results indicated that tenofovir was significantly more effective in reducing viral load and improving liver function tests .

- Another study highlighted the effectiveness of tenofovir against lamivudine-resistant strains of HBV, reinforcing its role as a backbone therapy in managing chronic hepatitis B infections .

Q & A

Basic Research Questions

Q. What are the key structural characteristics of dimethylaminocarboxymethyl POC tenofovir, and how do its diastereomers influence its physicochemical properties?

- The compound contains a phosphoryloxymethyl isopropyl carbonate (POC) group, a purine base (adenine), and a chiral center at the propan-2-yloxy moiety. Diastereomers arise from stereochemical differences at this chiral center, leading to variations in solubility, stability, and enzymatic interactions. Structural confirmation relies on NMR (1D/2D) and LC-MS fragmentation data to distinguish between isomers .

Q. What synthetic routes are commonly employed to produce dimethylaminocoxymethyl POC tenofovir diastereomers?

- A two-step approach is typical: (1) Phosphorylation of tenofovir using a POC-protecting reagent (e.g., isopropyloxycarbonyloxymethyl chloride), followed by (2) stereoselective reduction or borohydride treatment to generate diastereomers. Sodium borohydride in aqueous conditions at room temperature is effective for selective reduction, with LC-MS and NMR used to monitor reaction progress and purity .

Q. How should dimethylaminocarboxymethyl POC tenofovir diastereomers be stored to ensure stability during research?

- Store at -20°C in anhydrous, inert conditions to prevent hydrolysis of the labile POC group. Stability studies recommend using desiccants and avoiding repeated freeze-thaw cycles. Purity (>95% by HPLC) should be verified before use in experiments .

Advanced Research Questions

Q. What analytical strategies are recommended for resolving and quantifying diastereomers in complex matrices (e.g., plasma or cellular lysates)?

- LC-MS/MS with a chiral stationary phase (e.g., cellulose-based columns) achieves baseline separation. Mobile phases often include ammonium formate/acetonitrile gradients. For quantification, isotopically labeled internal standards (e.g., [13C/15N]-analogs) improve accuracy, especially in pharmacokinetic studies .

Q. How do diastereomers of dimethylaminocarboxymethyl POC tenofovir impact its pharmacokinetic profile and intracellular activation?

- Diastereomers exhibit differential enzymatic hydrolysis rates by esterases, affecting tenofovir diphosphate (active metabolite) formation. In vitro assays using human hepatocytes or plasma esterases, coupled with LC-MS/MS monitoring of metabolite levels, are critical for evaluating isomer-specific bioavailability and antiviral efficacy .

Q. What methodologies are used to assess the formation of process-related impurities (e.g., dimers or hydrolytic byproducts) during synthesis?

- High-resolution mass spectrometry (HRMS) and 2D-NMR identify impurities such as Tenofovir Mono POC Dimer (formed via intermolecular phosphorylation). Accelerated stability studies under acidic/basic conditions help characterize degradation pathways, with impurity thresholds guided by ICH Q3A/B guidelines .

Q. How can point-of-care (POC) testing for tenofovir adherence be adapted to distinguish between diastereomers in clinical research?

- Immunoassay-based POC devices with isomer-specific antibodies or microfluidic LC-MS miniaturization enable rapid detection. Validation requires spiking urine/plasma samples with individual diastereomers to establish cross-reactivity profiles and limit of detection (LOD) thresholds .

Q. What experimental designs are optimal for studying the antiviral resistance profile of tenofovir diastereomers against HIV-1 mutants?

- Phenotypic resistance assays using site-directed mutants (e.g., K65R or M184V) in MT-4 cells, combined with next-generation sequencing (NGS) of viral RNA, quantify resistance mutations. Diastereomer efficacy is compared via IC50 values derived from dose-response curves .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.